An In-Depth Technical Guide to N-Methyl-N-(quinolin-6-ylmethyl)amine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to N-Methyl-N-(quinolin-6-ylmethyl)amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-(quinolin-6-ylmethyl)amine is a heterocyclic amine that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its quinoline core is a well-established pharmacophore, present in numerous biologically active compounds. This technical guide provides a comprehensive overview of N-Methyl-N-(quinolin-6-ylmethyl)amine, consolidating available information on its chemical and physical properties, synthesis, and potential as a modulator of nicotinic acetylcholine receptors (nAChRs). The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly for neurological disorders.
Chemical Identity and Physicochemical Properties
N-Methyl-N-(quinolin-6-ylmethyl)amine is a secondary amine featuring a methyl group and a quinolin-6-ylmethyl group attached to a nitrogen atom. The presence of the quinoline ring system is a key structural feature, influencing the molecule's electronic properties and biological activity.
Table 1: Chemical and Physical Properties of N-Methyl-N-(quinolin-6-ylmethyl)amine
| Property | Value | Source(s) |
| IUPAC Name | N-Methyl-N-(quinolin-6-ylmethyl)amine | - |
| Synonyms | 6-[(Methylamino)methyl]quinoline, N-methyl-1-quinolin-6-ylmethanamine | [1][2] |
| CAS Number | 179873-36-0 | [1] |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| Appearance | Colorless to yellow crystalline or liquid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of N-Methyl-N-(quinolin-6-ylmethyl)amine has been reported in the literature as part of a broader effort to develop novel nicotinic ligands. While the full experimental details are embedded within larger studies, a general synthetic approach can be outlined.
General Synthesis Pathway
A plausible synthetic route, based on common organic chemistry transformations, would likely involve a multi-step process starting from a suitable quinoline precursor.
Figure 1: A representative synthetic workflow for N-Methyl-N-(quinolin-6-ylmethyl)amine.
Referenced Experimental Protocol
A specific synthesis of this compound is described in a 2005 study by Guandalini and colleagues in Bioorganic & Medicinal Chemistry.[3] The protocol involves a three-step reaction sequence starting from 6-quinolinecarboxamide. The amide is first converted to its corresponding N-methyl amide, which is then reduced to the final amine product.
Step-by-Step Methodology (as inferred from related syntheses):
-
Amidation: Quinoline-6-carboxylic acid is activated, for example, with thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is then reacted with methylamine to yield N-methyl-quinoline-6-carboxamide.
-
Purification of Intermediate: The resulting amide is purified using standard techniques such as recrystallization or column chromatography.
-
Reduction: The purified N-methyl-quinoline-6-carboxamide is reduced to the target secondary amine, N-Methyl-N-(quinolin-6-ylmethyl)amine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).
-
Final Purification: The final product is purified via column chromatography to achieve the desired purity (≥ 95%).
Spectroscopic Data
While specific spectra are not widely published, commercial suppliers indicate that the structure and purity of N-Methyl-N-(quinolin-6-ylmethyl)amine are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For a molecule of this structure, one would expect characteristic signals in both ¹H and ¹³C NMR spectra corresponding to the quinoline ring protons and carbons, as well as signals for the methylene bridge and the N-methyl group. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.
Biological Activity and Therapeutic Potential
The primary interest in N-Methyl-N-(quinolin-6-ylmethyl)amine stems from its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various cognitive functions and are implicated in a range of neurological disorders.
Targeting Nicotinic Acetylcholine Receptors
A study focused on the design of novel nicotinic ligands through 3D database searching identified a series of quinoline derivatives with high affinity for the central nicotinic receptor.[3] It is plausible that N-Methyl-N-(quinolin-6-ylmethyl)amine was among the compounds investigated in this study, which reported nanomolar affinity for some of the synthesized molecules. The quinoline moiety likely serves as a key pharmacophoric element, interacting with the receptor's binding site.
Figure 2: A conceptual diagram illustrating the potential signaling pathway of N-Methyl-N-(quinolin-6-ylmethyl)amine at nicotinic acetylcholine receptors.
Potential Therapeutic Applications
Given its likely interaction with nAChRs, N-Methyl-N-(quinolin-6-ylmethyl)amine and its derivatives could be explored for a variety of therapeutic applications:
-
Neurodegenerative Diseases: Modulators of nAChRs are being investigated for their potential to improve cognitive function in conditions like Alzheimer's disease and Parkinson's disease.
-
Psychiatric Disorders: Dysregulation of nicotinic signaling is implicated in schizophrenia, depression, and ADHD.
-
Pain Management: Certain subtypes of nAChRs are involved in pain perception, making them a target for novel analgesics.
-
Inflammatory Conditions: The "cholinergic anti-inflammatory pathway" involves the modulation of immune responses by nAChRs, suggesting a role for ligands in treating inflammatory diseases.
It is important to note that while the quinoline scaffold is promising, the specific biological activity and therapeutic utility of N-Methyl-N-(quinolin-6-ylmethyl)amine require further extensive investigation, including in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
Safety and Handling
Detailed toxicological data for N-Methyl-N-(quinolin-6-ylmethyl)amine is not publicly available. However, based on its chemical structure as an aromatic amine and information from suppliers, certain precautions should be taken.
GHS Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
-
If on skin: Wash with plenty of water.
-
For comprehensive safety information, it is advisable to consult a full Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Directions
N-Methyl-N-(quinolin-6-ylmethyl)amine represents a valuable chemical entity for researchers in drug discovery. Its straightforward synthesis and the established biological significance of the quinoline nucleus make it an attractive starting point for the development of novel therapeutic agents. The preliminary evidence suggesting its potential as a high-affinity nicotinic acetylcholine receptor ligand warrants further investigation.
Future research should focus on:
-
Detailed Pharmacological Profiling: Comprehensive in vitro binding and functional assays across a panel of nAChR subtypes to determine its affinity and selectivity profile.
-
Structural Biology: Co-crystallization studies with nAChRs or related binding proteins to elucidate the molecular basis of its interaction.
-
Lead Optimization: Synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation in animal models of relevant neurological and inflammatory diseases.
By systematically exploring the properties and biological activities of N-Methyl-N-(quinolin-6-ylmethyl)amine, the scientific community can unlock its full potential in the development of next-generation therapeutics.
References
-
Thermo Fisher Scientific. N-Methyl-N-(quinolin-6-ylmethyl)amine, 95%. Available from: [Link]
-
Guandalini, L., Martini, E., Dei, S., Manetti, D., Scapecchi, S., Teodori, E., Romanelli, M. N., Varani, K., Greco, G., Spadola, L., & Novellino, E. (2005). Design of novel nicotinic ligands through 3D database searching. Bioorganic & Medicinal Chemistry, 13(3), 799–807. Available from: [Link]
-
Rlavie. N-Methyl-N-(Quinolin-6-Ylmethyl)Amine. Available from: [Link]
-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]
-
PubMed. Biological activities of quinoline derivatives. Available from: [Link]
-
NIH. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Available from: [Link]
-
MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-N-(quinolin-6-ylmethyl)amine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]




